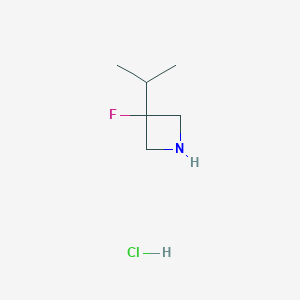
3-Fluoro-3-(propan-2-yl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(propan-2-yl)azetidine hydrochloride (3FPAH) is a synthetic compound derived from azetidine, a cyclic amine. It is a versatile reagent used in organic synthesis and a useful intermediate in the preparation of a variety of compounds. It has been used in many scientific research applications, including drug synthesis, molecular biology, and biochemistry. 3FPAH is a colorless, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 112-114°C.
Aplicaciones Científicas De Investigación
Automated Radiosynthesis
The compound can be used in the automated radiosynthesis of certain tracers used in medical imaging . For example, it has been used in the synthesis of [18F]FMISO and [18F]PM-PBB3, which are clinically used radiotracers for imaging hypoxia and tau pathology, respectively .
Positron Emission Tomography (PET)
The compound can be used in the development of PET tracers . PET is a type of imaging test that helps reveal how tissues and organs are functioning. Fluorine-18, a radioactive isotope of fluorine, is often used in PET scans to help create a detailed image .
Research into Tau Pathology
The compound has been used in the synthesis of [18F]PM-PBB3, a radiotracer used in the imaging of tau pathology . Tau pathology is a characteristic of several neurodegenerative diseases, including Alzheimer’s disease .
Research into Hypoxia
The compound has been used in the synthesis of [18F]FMISO, a radiotracer used in the imaging of hypoxia . Hypoxia, or low oxygen conditions, is often a characteristic of certain types of cancer .
5. Synthesis of Heterocyclic Amino Acid Derivatives The compound could potentially be used in the synthesis of new heterocyclic amino acid derivatives . These derivatives could have various applications in medicinal chemistry .
Development of New Pharmaceuticals
Given its potential use in the synthesis of new heterocyclic amino acid derivatives , the compound could also be used in the development of new pharmaceuticals. These could include new drugs for the treatment of various diseases .
Propiedades
IUPAC Name |
3-fluoro-3-propan-2-ylazetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5(2)6(7)3-8-4-6;/h5,8H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPDFDEZDZEDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CNC1)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(propan-2-yl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)
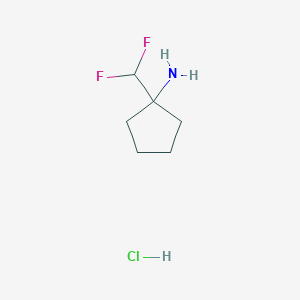

![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1448719.png)

![2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide](/img/structure/B1448722.png)
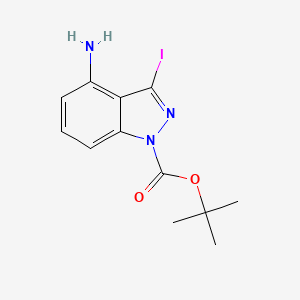
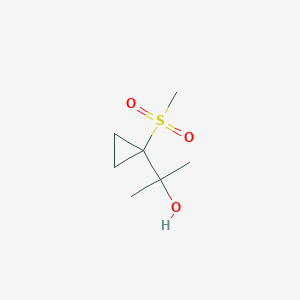
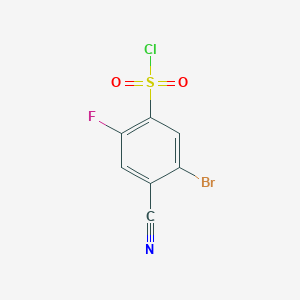
![[4-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B1448729.png)
![1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride](/img/structure/B1448730.png)
